molecular formula C12H16N2O4S B322702 N-[4-(acetylsulfamoyl)phenyl]butanamide

N-[4-(acetylsulfamoyl)phenyl]butanamide

Cat. No.: B322702
M. Wt: 284.33 g/mol
InChI Key: WAMZFBRQBGZNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Acetylsulfamoyl)phenyl]butanamide is a sulfonamide derivative characterized by a phenyl ring substituted with an acetylsulfamoyl group (-SO₂NHAc) at the para position, linked to a butanamide moiety.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C12H16N2O4S/c1-3-4-12(16)13-10-5-7-11(8-6-10)19(17,18)14-9(2)15/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

WAMZFBRQBGZNLJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide

  • Structure : The phenyl ring is substituted with a pyrimidinylsulfamoyl group (-SO₂NH-pyrimidin-2-yl) instead of acetylsulfamoyl.

N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide

  • Structure : Features a cyclohexylsulfamoyl group (-SO₂NH-cyclohexyl) and an acetamide terminus.
  • Bond lengths and angles align with typical sulfonamides, indicating stability under physiological conditions .
  • Applications : Likely explored for antimicrobial or anti-inflammatory uses, given the prevalence of cyclohexyl groups in such agents.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

  • Structure : Contains a chloropyridinyl group and a cyclopropanesulfonamido-pyrimidine moiety.
  • Applications : Explicitly identified as a CTPS1 inhibitor for treating proliferative diseases (e.g., cancer), highlighting the therapeutic significance of sulfonamide-pyrimidine hybrids .

N-[4-[(Mesitylamino)sulfonyl]phenyl]butanamide

  • Structure: Substituted with a bulky mesitylamino (-NH-mesityl) group.
  • Molecular weight (360.47 g/mol) is higher than the target compound .
  • Applications : Bulky substituents are often used to modulate pharmacokinetics in drug design.

N-(4-Acetylphenyl)butanamide

  • Structure : Lacks the sulfamoyl group, featuring only an acetylphenylbutanamide.
  • Properties : Absence of sulfonamide reduces hydrogen-bonding capacity and acidity, altering bioavailability. Molecular weight (205.26 g/mol) is lower than the target compound .
  • Applications : Likely a synthetic intermediate or metabolite of related drugs.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-[4-(Acetylsulfamoyl)phenyl]butanamide C₁₂H₁₆N₂O₃S -SO₂NHAc, butanamide ~280.33* Potential enzyme inhibition Inferred
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide C₂₀H₂₁N₄O₃S -SO₂NH-pyrimidin-2-yl, phenyl 397.47 Antiviral/anticancer candidate
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide C₁₄H₂₀N₂O₃S -SO₂NH-cyclohexyl, acetamide 296.38 Antimicrobial potential
CTPS1 Inhibitor Derivative C₂₃H₂₃ClN₆O₃S -Cl, cyclopropanesulfonamido-pyrimidine 522.98 Proliferative disease treatment
N-[4-[(Mesitylamino)sulfonyl]phenyl]butanamide C₁₉H₂₄N₂O₃S -SO₂NH-mesityl 360.47 Enhanced metabolic stability
N-(4-Acetylphenyl)butanamide C₁₂H₁₅NO₂ -Acetyl, butanamide 205.26 Synthetic intermediate/metabolite

*Calculated based on molecular formula.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The sulfamoyl group is critical for biological activity, with substituents like pyrimidine or cyclopropane enhancing target specificity . Bulky groups (e.g., mesityl) improve stability but may reduce solubility .
  • Therapeutic Potential: Analogous compounds demonstrate efficacy in treating cancer and infections, suggesting this compound could be optimized for similar applications.
  • Synthetic Challenges : Functionalizing the sulfamoyl group requires precise control to avoid side reactions, as seen in impurity profiles of related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.